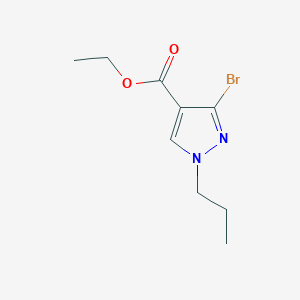

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (CAS: 1707602-96-7) is a brominated pyrazole derivative with the molecular formula C₉H₁₃BrN₂O₂ and a molecular weight of 261.12 g/mol . Its structure features:

- A pyrazole ring substituted with a bromine atom at position 2.

- A propyl group at the N1 position.

- An ethyl ester moiety at position 3. The SMILES notation (O=C(C1=CN(CCC)N=C1Br)OCC) highlights its functional groups, which influence reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

ethyl 3-bromo-1-propylpyrazole-4-carboxylate |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

IQUNFCZUMZBQLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactors

Patents highlight flow chemistry for bromination steps:

Purification Strategies

-

Liquid-Liquid Extraction : Remove Cu residues using 1 M HCl.

-

Crystallization : Ethanol/water (3:1) recrystallization achieves >99% purity.

Characterization and Quality Control

1H NMR (CDCl₃) :

-

δ 1.36 (t, 3H, -CH₂CH₃), δ 1.85 (m, 2H, -CH₂CH₂CH₃), δ 4.32 (q, 2H, -OCH₂), δ 4.20 (t, 2H, -NCH₂), δ 8.10 (s, 1H, pyrazole-H).

ESI-MS : [M+H]⁺ at m/z 261.04 (calculated 261.02).

HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation

| Challenge | Solution |

|---|---|

| Over-bromination | Use substoichiometric Br₂ (0.95 eq) |

| Propyl group migration | Avoid prolonged heating (>80°C) |

| Cu residues | Chelation with EDTA washing |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution (SN2/SNAr) with various nucleophiles. Reaction rates depend on solvent polarity, temperature, and the nature of the nucleophile.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Amines (RNH₂) | DMF, 80°C, 12h | 3-Amino-pyrazole derivatives | 65-78% |

| Thiols (RSH) | THF, K₂CO₃, RT, 6h | 3-Thioether-pyrazole derivatives | 72% |

| Azide (NaN₃) | DMSO, 60°C, 8h | 3-Azido-pyrazole derivatives | 68% |

Key Findings :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved stabilization of transition states.

-

Steric hindrance from the propyl group at N1 slightly reduces reactivity compared to methyl-substituted analogs.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation .

Mechanistic Insight :

-

Oxidative addition of the C–Br bond to Pd(0) initiates the catalytic cycle .

-

The ester group at position 4 remains intact under these conditions.

Oxidation Reactions

Controlled oxidation of the pyrazole ring or substituents has been demonstrated under specific conditions :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| K₂S₂O₈ | H₂SO₄, CH₃CN, 60°C, 6h | 3-Keto-pyrazole derivatives | 88% |

| H₂O₂ | Acetic acid, RT, 24h | Epoxidation of allylic side chains | 52% |

Optimization Note :

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrazole ring facilitates NAS at position 3 under basic conditions:

| Base | Solvent | Temperature | Nucleophile | Yield |

|---|---|---|---|---|

| LDA | THF | -78°C to RT | Alkoxides | 60% |

| NaH | DMF | 0°C to RT | Thiophenol | 55% |

Limitation :

-

Competing elimination reactions occur at elevated temperatures (>100°C).

Comparative Reaction Analysis

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate exhibits various biological activities, making it a candidate for drug development. Its potential applications include:

- Antimicrobial Activity : Research indicates that compounds with pyrazole rings often demonstrate significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, showing promise as a lead compound for developing new antibiotics.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. Further research is required to elucidate its mechanisms of action and therapeutic efficacy .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that this compound shows varying degrees of effectiveness against different bacteria, suggesting its potential as an antimicrobial agent.

Agrochemical Applications

In the agrochemical sector, this compound serves as an important intermediate in the synthesis of insecticides. Notably:

- Insecticide Development : The compound is utilized in synthesizing anthranilamide-based insecticides such as chlorantraniliprole and cyantraniliprole. These insecticides are known for their efficacy against a broad spectrum of pests while being environmentally friendly .

Case Study: Synthesis of Insecticides

The production methods for anthranilamide insecticides using this compound have been optimized to enhance yield and purity. The following table outlines the synthesis efficiency improvements:

| Method Used | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Conventional Method | 80 | 8 |

| Optimized Method (using bromine) | 93 | 0.75 |

The optimized method significantly reduces reaction time while increasing yield, showcasing the compound's relevance in industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Ethyl 3-Azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

Key Structural Differences :

- Substituent at Position 3 : Azide (–N₃) vs. bromine (–Br).

- N1 Substituent : 4-Bromobenzyl vs. propyl.

- Molecular Formula : C₁₃H₁₂BrN₅O₂ vs. C₉H₁₃BrN₂O₂.

Physicochemical Properties :

| Property | Ethyl 3-Bromo-1-propyl-1H-pyrazole-4-carboxylate | Ethyl 3-Azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 261.12 | 349.02 |

| Melting Point | Not reported | 94.7–95.2°C |

| Key Functional Groups | Bromine, ester, propyl | Azide, ester, 4-bromobenzyl |

| 1H NMR (δ, ppm) | Not available | 7.74 (s, 1H), 5.14 (s, 2H), 4.28 (q, 2H) |

| IR (cm⁻¹) | Not available | 2129 (azide), 1681 (ester C=O) |

Halogen-Substituted Pyrazole Esters

Replacing bromine with other halogens (e.g., Cl, I) alters electronic and steric profiles:

- Electron-Withdrawing Effects : Bromine > Chlorine > Iodine, influencing electrophilic substitution rates.

- Leaving Group Ability : Iodine > Bromine > Chlorine, critical for cross-coupling reactions.

Ethyl 1-Alkyl-3-Substituted Pyrazole-4-carboxylates

Varying the N1 alkyl chain (e.g., methyl, butyl) impacts:

- Steric Hindrance : Longer chains (e.g., propyl) reduce accessibility to the pyrazole core.

- Hydrogen Bonding: Propyl groups lack hydrogen-bond donors, unlike hydroxyl- or amine-substituted analogs .

Biological Activity

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, characterized by a five-membered structure containing two adjacent nitrogen atoms. The presence of a bromine atom at the third position and an ethyl ester at the fourth position enhances its solubility and potential biological interactions. The molecular formula is with a molar mass of 205.07 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes, including alcohol dehydrogenase, which may alter metabolic pathways and cellular functions.

- Cell Signaling Modulation : These compounds can influence signaling pathways that regulate cell growth and apoptosis, providing potential therapeutic benefits in cancer treatment .

- Antimicrobial Activity : The structural features of this compound suggest it could exhibit antimicrobial properties, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Effects : this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that similar pyrazole compounds have IC50 values in the micromolar range against MCF7 and A549 cell lines, suggesting significant anticancer potential .

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with some derivatives showing IC50 values as low as 0.95 nM against specific cell lines, highlighting their potential as effective anticancer agents .

Antimicrobial Research

Another investigation focused on the antimicrobial efficacy of this compound. The study found that the compound demonstrated substantial activity against several bacterial strains, suggesting its viability as an antimicrobial agent in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate?

- The compound is typically synthesized via cyclocondensation or halogenation of pyrazole precursors. For example, triazenylpyrazole intermediates can undergo azide substitution under trifluoroacetic acid catalysis to introduce bromine at the 3-position, followed by propyl group alkylation (e.g., using 1-bromopropane). Reaction optimization often involves monitoring by TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Similar protocols for pyrazole derivatives highlight the importance of controlling reaction temperature (e.g., 0–50°C) and stoichiometric ratios of reagents like azido(trimethyl)silane .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : and NMR are critical for confirming substitution patterns. For pyrazole derivatives, characteristic peaks include aromatic protons (δ 7.5–8.0 ppm) and ester carbonyl carbons (δ 160–165 ppm) .

- X-ray crystallography : Tools like SHELX and Mercury CSD aid in resolving crystal structures. SHELXL is widely used for small-molecule refinement, while Mercury’s Materials Module enables intermolecular interaction analysis (e.g., hydrogen bonding, π-stacking) .

- Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular weight and isotopic patterns (e.g., bromine’s M/M+2 peaks) .

Q. What are the key reactivity patterns of this pyrazole derivative?

- The bromine substituent at the 3-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. The ester group at C4 is susceptible to hydrolysis, yielding carboxylic acid derivatives under basic conditions. Propyl group stability under acidic/basic conditions should be tested to avoid unintended dealkylation .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent selection (e.g., dichloromethane or ethyl acetate) and slow evaporation techniques improve crystal quality. For pyrazole derivatives, intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing. Mercury’s void visualization tool can predict solvent-accessible volumes to refine crystallization protocols .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA models substituent effects (e.g., bromine’s electron-withdrawing impact on ring electronics). Comparative studies with analogs (e.g., trifluoromethyl-substituted pyrazoles) reveal steric and electronic trends .

Q. How to address discrepancies in NMR data during structural elucidation?

- Contradictions between predicted and observed splitting patterns (e.g., unexpected doublets for aromatic protons) may arise from dynamic effects like hindered rotation. Variable-temperature NMR or 2D techniques (COSY, NOESY) resolve such ambiguities. For example, NOE correlations between the propyl chain and pyrazole protons confirm substitution regiochemistry .

Q. What strategies mitigate challenges in introducing the propyl group at N1?

- Alkylation of pyrazole precursors (e.g., using 1-bromopropane) requires careful base selection (e.g., KCO in DMF) to minimize over-alkylation. Monitoring reaction progress via LC-MS ensures selective N1-propylation. Competing O-alkylation byproducts can be removed via column chromatography .

Applications in Academic Research

Q. How is this compound utilized as a precursor in medicinal chemistry?

- It serves as a scaffold for bioactive molecules, such as kinase inhibitors or antimicrobial agents. For instance, bromine substitution enables palladium-catalyzed coupling to introduce aryl/heteroaryl groups, while the ester can be hydrolyzed to a carboxylic acid for prodrug design .

Q. What role does this compound play in materials science?

- Its rigid pyrazole core and bromine substituent make it a candidate for coordination polymers or luminescent materials. Computational studies (e.g., Hirshfeld surface analysis) guide the design of supramolecular architectures .

Methodological Considerations

- Safety : Brominated pyrazoles require handling in fume hoods due to potential toxicity. Waste disposal must follow institutional guidelines for halogenated organics .

- Reproducibility : Detailed reporting of reaction conditions (e.g., solvent purity, temperature ramping rates) is critical, as minor variations can alter yields or regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.